1-(propan-2-yl)-1H-pyrazole-3,4-diamine
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Overview
Description
1-(Propan-2-yl)-1H-pyrazole-3,4-diamine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of an isopropyl group attached to the nitrogen atom at position 1 and two amino groups at positions 3 and 4 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors One common method is the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to minimize environmental impact and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro-pyrazoles, while reduction can produce dihydropyrazoles.
Scientific Research Applications
1-(Propan-2-yl)-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-1H-pyrazole-3,4-diamine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.
Comparison with Similar Compounds
1-(Propan-2-yl)-1H-pyrazole-3,5-diamine: Similar structure but with amino groups at positions 3 and 5.
1-(Propan-2-yl)-1H-pyrazole-4,5-diamine: Amino groups at positions 4 and 5.
1-(Propan-2-yl)-1H-pyrazole-3,4-dinitro: Nitro groups instead of amino groups.
Uniqueness: 1-(Propan-2-yl)-1H-pyrazole-3,4-diamine is unique due to the specific positioning of the amino groups, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
1-propan-2-ylpyrazole-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-4(2)10-3-5(7)6(8)9-10/h3-4H,7H2,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVMRLNYHWZXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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